molecular formula C23H18BrN3O4 B11977151 9-Bromo-2-(4-methoxyphenyl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303061-00-9

9-Bromo-2-(4-methoxyphenyl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11977151
CAS No.: 303061-00-9
M. Wt: 480.3 g/mol
InChI Key: GNWLVUZELIPBBH-UHFFFAOYSA-N
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Description

9-Bromo-2-(4-methoxyphenyl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C23H18BrN3O4 and its molecular weight is 480.3 g/mol. The purity is usually 95%.
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Biological Activity

9-Bromo-2-(4-methoxyphenyl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of bromine, methoxy, and nitrophenyl groups, suggests diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C23H17BrN2O3C_{23}H_{17}BrN_{2}O_{3} with a molecular weight of approximately 494.3 g/mol. The structure features a pyrazolo-benzoxazine core with various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC23H17BrN2O3
Molecular Weight494.3 g/mol
IUPAC NameThis compound

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. For instance, studies have indicated that benzotriazole derivatives possess antimicrobial effects against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity. Related compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
  • Anticancer Properties : The presence of nitrophenyl groups in similar compounds has been associated with anticancer activity. For example, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis .

The biological mechanisms by which this compound exerts its effects are not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in metabolic pathways. For instance, inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators .
  • Receptor Interaction : Preliminary studies suggest that this compound may interact with cellular receptors or enzymes that modulate signaling pathways critical for cell proliferation and survival .

Comparative Analysis

A comparative analysis with structurally related compounds highlights the unique biological profile of this compound.

Compound NameStructural FeaturesBiological Activity
9-Chloro-2-(4-methylphenyl)Chloro instead of bromoAntimicrobial
7,9-Dichloro-2-(3,4-dimethoxyphenyl)Dichloro substituentsAnticancer
9-Bromo-2-(4-chlorophenyl)Chlorophenyl groupAnti-inflammatory

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Antimicrobial Study : A series of pyrazole derivatives were tested against various bacterial strains including Staphylococcus aureus. Results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Anti-inflammatory Research : In vitro assays demonstrated that certain derivatives inhibited COX-2 activity effectively, suggesting potential for developing anti-inflammatory drugs based on this scaffold .
  • Anticancer Evaluation : A study on nitrophenyl-substituted pyrazoles revealed their ability to induce apoptosis in cancer cell lines through activation of caspase pathways .

Properties

CAS No.

303061-00-9

Molecular Formula

C23H18BrN3O4

Molecular Weight

480.3 g/mol

IUPAC Name

9-bromo-2-(4-methoxyphenyl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H18BrN3O4/c1-30-18-9-4-14(5-10-18)20-13-21-19-12-16(24)6-11-22(19)31-23(26(21)25-20)15-2-7-17(8-3-15)27(28)29/h2-12,21,23H,13H2,1H3

InChI Key

GNWLVUZELIPBBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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